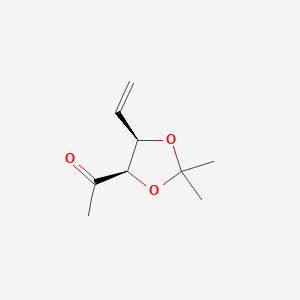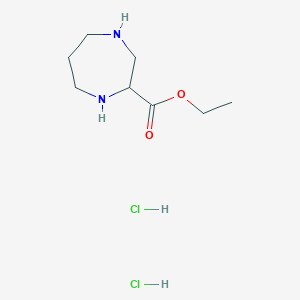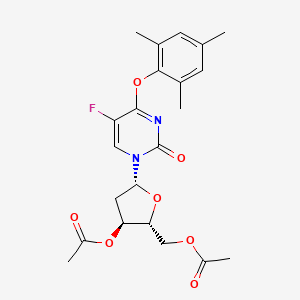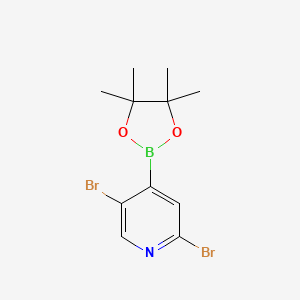
3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid hydrochloride
Descripción general
Descripción
3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid hydrochloride is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of triazole-containing compounds, which have been extensively studied for their diverse biological activities.
Aplicaciones Científicas De Investigación
Structural Analysis and Activity Predictions
- Secondary Interactions and Structure-Activity Relationship : The compound, related to 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid, has been studied for its structural motifs and interactions like C-H...π and π...π. These interactions play a significant role in its bioactivity predictions, particularly as an Endothelin B receptor antagonist (Dinesh, 2013).
Synthesis and Derivative Development
- Synthesis of Triazolylindole Derivatives for Antifungal Activity : Novel compounds, including those structurally similar to 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid, have been synthesized and evaluated for antifungal activity. These derivatives demonstrate the versatility of the base compound in creating effective antifungal agents (Singh & Vedi, 2014).
Metal Complex Formation
- Metal Complexes with Schiff Base Ligands : The compound, similar to 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid, has been used to form metal complexes, indicating potential applications in coordination chemistry and materials science (Kalshetty et al., 2013).
Corrosion Inhibition
- Corrosion Inhibition Studies : Derivatives of 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid have been researched for their effectiveness as corrosion inhibitors. These studies are crucial for applications in industrial chemistry and materials protection (Yadav et al., 2013).
Pharmaceutical Applications
- Synthesis for Anti-inflammatory and Analgesic Activities : Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic properties, suggesting potential pharmaceutical applications (Hunashal et al., 2014).
Coordination Polymers
- In Situ Formation in Coordination Polymers : Research has been conducted on the in situ formation of coordination polymers using compounds structurally similar to 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid. This opens pathways in materials science and nanotechnology (Deng et al., 2018).
Propiedades
IUPAC Name |
3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2.ClH/c1-6-11-9(13-12-6)7-3-2-4-8(5-7)10(14)15;/h2-5H,1H3,(H,14,15)(H,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOBCVMGCWHPAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC(=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-chloro-N-[3-(dimethylamino)propyl]acetamide hydrochloride](/img/structure/B1431303.png)






